![molecular formula C14H15NS B471310 N-[(4-methylsulfanylphenyl)methyl]aniline CAS No. 723753-86-4](/img/structure/B471310.png)
N-[(4-methylsulfanylphenyl)methyl]aniline
Overview
Description
N-[(4-methylsulfanylphenyl)methyl]aniline, also known as MSMA, is a synthetic organic compound that belongs to the aniline family. It is a colorless to pale yellow liquid that is soluble in water and organic solvents. MSMA has been widely used as an herbicide to control weeds in various crops, including cotton, rice, and sugarcane. However, due to its potential toxicity and environmental concerns, its use has been restricted in some countries.
Scientific Research Applications
N-Methyl-N-((trimethylsilyl)methyl)aniline was used in visible-light-induced, iridium-catalyzed addition reactions to cyclic α,β-unsaturated carbonyl compounds, yielding aminomethyl radical addition products and tricyclic compounds (Lenhart & Bach, 2014).
Methyl 4-phenylthiophenyl sulfoxide was polymerized to create poly(methyl-4-phenylthiophenylsulfonium), which can be used as an alkylating agent for various organic compounds, including aniline (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994).
A Schiff base compound derived from aniline was investigated for its corrosion inhibitory action on mild steel in acidic environments. This compound showed effective inhibition, suggesting its potential in corrosion prevention (Daoud, Douadi, Issaadi, & Chafaa, 2014).
The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide using anilines as the aryl source was developed, highlighting an efficient method to produce sulfonated oxindoles (Liu, Zheng, & Wu, 2017).
Poly(aniline-co-N-(4-sulfophenyl)aniline) copolymers were synthesized, showing significant conductivity and potential as water-soluble conducting polymers (Nguyen, Kasai, Miller, & Diaz, 1994).
Methyl N-phenyl carbamate was synthesized from aniline using methyl formate, presenting a greener and more efficient method compared to traditional routes (Yalfani, Lolli, Müller, Wolf, & Mleczko, 2015).
Poly(N-methyl aniline) doped with sulphonic acids was synthesized and characterized for its application as humidity sensors, demonstrating its utility in environmental sensing technologies (Kulkarni, Viswanath, & Khanna, 2006).
properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-16-14-9-7-12(8-10-14)11-15-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHINYKYEWBCMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylsulfanylphenyl)methyl]aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.